4-(Benzofuran-2-yl)-6-methylbenzo[d]thiazol-2-amine
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Overview
Description
4-(Benzofuran-2-yl)-6-methylbenzo[d]thiazol-2-amine is a heterocyclic compound that features both benzofuran and thiazole rings. These structures are known for their diverse biological activities and are commonly found in various pharmacologically active compounds. The presence of these rings in a single molecule can potentially enhance its biological activity and make it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzofuran-2-yl)-6-methylbenzo[d]thiazol-2-amine typically involves the formation of the benzofuran and thiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent, while the thiazole ring can be formed through the reaction of a thioamide with a haloketone .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and employing purification techniques to ensure the purity of the final product. Techniques such as recrystallization and chromatography are commonly used in the purification process .
Chemical Reactions Analysis
Types of Reactions
4-(Benzofuran-2-yl)-6-methylbenzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzofuran and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(Benzofuran-2-yl)-6-methylbenzo[d]thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(Benzofuran-2-yl)-6-methylbenzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Known for their antimicrobial and anticancer activities.
Thiazole derivatives: Exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Uniqueness
The uniqueness of 4-(Benzofuran-2-yl)-6-methylbenzo[d]thiazol-2-amine lies in the combination of benzofuran and thiazole rings within a single molecule. This structural feature can potentially enhance its biological activity and make it a valuable compound for various applications .
Properties
Molecular Formula |
C16H12N2OS |
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Molecular Weight |
280.3 g/mol |
IUPAC Name |
4-(1-benzofuran-2-yl)-6-methyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C16H12N2OS/c1-9-6-11(15-14(7-9)20-16(17)18-15)13-8-10-4-2-3-5-12(10)19-13/h2-8H,1H3,(H2,17,18) |
InChI Key |
JTGFHJLNWRGXHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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